molecular formula C11H20N2O4 B8232967 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate

1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate

Cat. No.: B8232967
M. Wt: 244.29 g/mol
InChI Key: GTNRUQYZGVYAAM-QMMMGPOBSA-N
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Description

1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate is a complex organic compound featuring a tetrahydropyridazine ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylate ester with a hydrazine derivative, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butoxycarbonyl groups into the molecule, streamlining the synthesis process and reducing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl) 3-methyl tetrahydropyridazine-1,3(2H)-dicarboxylate: Similar in structure but without the (S) configuration.

    tert-Butyl tetrahydropyridazine dicarboxylate: Lacks the methyl group.

    Methyl tetrahydropyridazine dicarboxylate: Lacks the tert-butyl group.

Uniqueness

1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-diazinane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-6-8(12-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNRUQYZGVYAAM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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